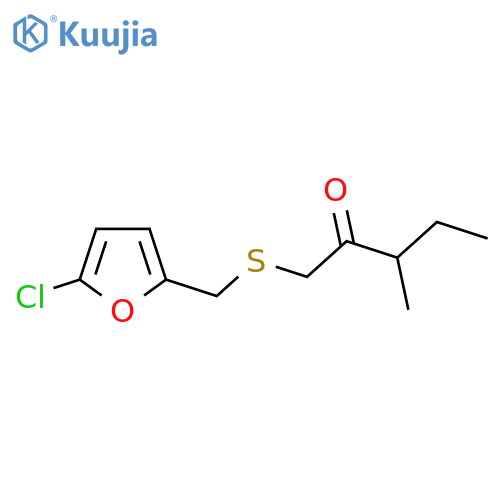Cas no 2172049-12-4 (1-{(5-chlorofuran-2-yl)methylsulfanyl}-3-methylpentan-2-one)

2172049-12-4 structure
商品名:1-{(5-chlorofuran-2-yl)methylsulfanyl}-3-methylpentan-2-one
1-{(5-chlorofuran-2-yl)methylsulfanyl}-3-methylpentan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-{(5-chlorofuran-2-yl)methylsulfanyl}-3-methylpentan-2-one
- 1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylpentan-2-one
- 2172049-12-4
- EN300-1289698
-
- インチ: 1S/C11H15ClO2S/c1-3-8(2)10(13)7-15-6-9-4-5-11(12)14-9/h4-5,8H,3,6-7H2,1-2H3
- InChIKey: FFDPKRXZOKJGFH-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(CSCC(C(C)CC)=O)O1
計算された属性
- せいみつぶんしりょう: 246.0481286g/mol
- どういたいしつりょう: 246.0481286g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 55.5Ų
1-{(5-chlorofuran-2-yl)methylsulfanyl}-3-methylpentan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1289698-100mg |
1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylpentan-2-one |
2172049-12-4 | 100mg |
$867.0 | 2023-10-01 | ||
| Enamine | EN300-1289698-1.0g |
1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylpentan-2-one |
2172049-12-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1289698-50mg |
1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylpentan-2-one |
2172049-12-4 | 50mg |
$827.0 | 2023-10-01 | ||
| Enamine | EN300-1289698-10000mg |
1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylpentan-2-one |
2172049-12-4 | 10000mg |
$4236.0 | 2023-10-01 | ||
| Enamine | EN300-1289698-1000mg |
1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylpentan-2-one |
2172049-12-4 | 1000mg |
$986.0 | 2023-10-01 | ||
| Enamine | EN300-1289698-5000mg |
1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylpentan-2-one |
2172049-12-4 | 5000mg |
$2858.0 | 2023-10-01 | ||
| Enamine | EN300-1289698-2500mg |
1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylpentan-2-one |
2172049-12-4 | 2500mg |
$1931.0 | 2023-10-01 | ||
| Enamine | EN300-1289698-250mg |
1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylpentan-2-one |
2172049-12-4 | 250mg |
$906.0 | 2023-10-01 | ||
| Enamine | EN300-1289698-500mg |
1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylpentan-2-one |
2172049-12-4 | 500mg |
$946.0 | 2023-10-01 |
1-{(5-chlorofuran-2-yl)methylsulfanyl}-3-methylpentan-2-one 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
2172049-12-4 (1-{(5-chlorofuran-2-yl)methylsulfanyl}-3-methylpentan-2-one) 関連製品
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
